8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione
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Overview
Description
The compound identified as “8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include advanced techniques such as microwave-assisted acid digestion and mechanical grinding methods to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin with antibacterial properties.
CID 5362065: A cephalosporin used in medical applications.
CID 5479530: A cephalosporin with pharmacological action.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects distinguish it from other similar compounds.
Properties
IUPAC Name |
8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-4-2-6-7(3-5(4)12)14-9-8(13-6)10(17)16-11(18)15-9/h2-3H,12H2,1H3,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQIUKUGUHARRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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